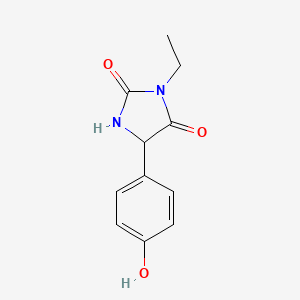

3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

Description

Properties

CAS No. |

61347-21-5 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

3-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O3/c1-2-13-10(15)9(12-11(13)16)7-3-5-8(14)6-4-7/h3-6,9,14H,2H2,1H3,(H,12,16) |

InChI Key |

UUBDNHDPPHJUHB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(NC1=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of ethylamine with 4-hydroxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the target compound . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions on the Aromatic Ring

The 4-hydroxyphenyl group undergoes electrophilic aromatic substitution (EAS), enabling the introduction of functional groups. Key modifications include:

For example, halogenation at the para position of the phenyl ring significantly improves binding affinity to molecular targets. A study on analogous compounds demonstrated that 4-chloro and 4-bromo derivatives exhibited Ki values of 1,447 ± 54 nM and 692 ± 34 nM , respectively, in receptor-binding assays .

Thiocarbonyl Substitution in the Imidazolidine Ring

The carbonyl groups at positions 2 and 4 can be replaced with thiocarbonyl groups, altering electronic properties and bioactivity:

Thiocarbonyl substitution at position 2 increased affinity for cannabinoid receptors, with a Ki of 692 ± 34 nM for 1,3-bis(3-iodophenyl)-5-phenyl-2-thioxoimidazolidin-4-one .

Oxidation of the Hydroxyphenyl Group

The phenolic –OH group is susceptible to oxidation, forming quinone-like structures under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-Ethyl-5-(4-oxocyclohexadienyl)imide |

| CrO₃ | Acetic acid, reflux | Quinone derivatives |

While direct data for this compound is limited, studies on structurally similar hydantoins confirm quinone formation, which may enhance redox-mediated biological activity .

Reduction of the Imidazolidine Core

The imidazolidine ring can undergo reduction, though this reaction is less explored:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, reflux | Ring-opened amine derivatives |

| NaBH₄ | Methanol, room temperature | Partially reduced intermediates |

Reduction typically destabilizes the ring, leading to intermediates useful for synthesizing open-chain analogs.

Etherification and Esterification

The phenolic –OH group participates in nucleophilic substitutions to form ethers or esters:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Etherification | R-X (alkyl halide), K₂CO₃ | 4-Alkoxyphenyl derivatives | Improved lipophilicity |

| Esterification | R-COCl, pyridine | 4-Acyloxyphenyl derivatives | Prodrug formulations |

For instance, methyl ether derivatives show enhanced membrane permeability in antimicrobial assays .

Comparative Reactivity with Structural Analogs

The ethyl and hydroxyphenyl substituents confer unique reactivity compared to related compounds:

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 5-(4-Methoxyphenyl) derivative | Methoxy vs. hydroxy group | Resistance to oxidation |

| 5-(4-Chlorophenyl) derivative | Chlorine substitution | Enhanced electrophilic substitution |

| 1,3-Dicyclohexyl-5-phenyl derivative | Cyclohexyl vs. ethyl groups | Reduced aromatic reactivity |

The hydroxyphenyl group’s electron-donating nature facilitates faster EAS compared to methoxy or chloro analogs .

Mechanistic Insights from Molecular Docking

Computational studies suggest that substitutions at the 4-hydroxyphenyl position modulate interactions with enzyme active sites. For example:

-

Halogenated derivatives exhibit stronger van der Waals interactions with hydrophobic pockets .

-

Thiocarbonyl modifications increase π-stacking with aromatic residues in target proteins .

Unresolved Questions and Research Gaps

-

Ring-opening mechanisms : Conditions for selective cleavage of the imidazolidine ring remain underexplored.

-

Catalytic asymmetric synthesis : No studies report enantioselective routes for chiral derivatives.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis

3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions. For instance, it can be used to synthesize quaternary non-natural amino acids or analogues of natural amino acids, which are essential in developing bioactive peptide analogues .

Hydantoin Derivatives

The compound is also studied for its role in synthesizing hydantoins. Variations of the Bucherer–Bergs method have expanded the array of reactants that can be utilized in reactions involving this compound, leading to the formation of diverse hydantoin derivatives with potential biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, including Mycobacterium tuberculosis. Compounds exhibiting over 90% inhibition rates in screening assays highlight its potential as a lead compound for developing new anti-tuberculosis agents .

Antioxidant Activity

The compound also demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress markers. This ability is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous chronic diseases .

Therapeutic Applications

Potential Drug Development

Given its biological activities, this compound is being investigated for therapeutic applications. Studies suggest it could play a role in developing new drugs targeting diseases associated with oxidative stress and microbial infections .

Industrial Applications

Cosmetic Formulations

In the cosmetic industry, this compound is evaluated for its safety and effectiveness in formulations. Its antioxidant properties may enhance skin protection against oxidative damage, making it a candidate for inclusion in skincare products . The formulation process involves thorough investigation to ensure stability and efficacy before market introduction .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | Methoxy group instead of hydroxy | Altered reactivity; potential for different biological effects |

| 5-Ethyl-5-(4-chlorophenyl)imidazolidine-2,4-dione | Chlorine atom substitution | Enhanced stability; varied interaction profiles |

These comparisons illustrate how slight modifications in chemical structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Screening : A study highlighted that out of 25 tested compounds against Mycobacterium tuberculosis, several derivatives showed over 90% inhibition rates. This positions this compound as a promising candidate for further development as an anti-tuberculosis agent .

- Antioxidant Activity Assessment : Experiments assessing oxidative stress markers in cell cultures demonstrated a notable reduction in malondialdehyde levels (a marker of lipid peroxidation), underscoring its antioxidant capabilities .

- Mechanistic Studies : Molecular docking studies suggested that the compound interacts favorably with specific enzyme targets involved in oxidative stress pathways. This interaction may explain its dual role as an antioxidant and antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anticonvulsant and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazolidine Core

5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 188920-93-6)

- Substituents : 5-Ethyl and 4-methoxyphenyl groups.

- Molecular weight : 234.25 g/mol.

- This derivative is used in pharmaceutical synthesis .

3-(4-Fluorophenyl)imidazolidine-2,4-dione (18b)

- Substituents : 4-Fluorophenyl group.

- Molecular weight : ~195.1 g/mol (based on ESI-MS m/z 195.1 [M+H]⁺).

- Key differences: The electron-withdrawing fluorine atom may enhance metabolic resistance and modulate electronic effects on the aromatic ring. Synthesized in 61.2% yield via a Knoevenagel-like condensation .

5-(3,4-Dihydroxyphenyl)-5-ethyl-3-methylimidazolidine-2,4-dione

- Substituents : 3-Methyl and 3,4-dihydroxyphenyl groups.

- Molecular weight : 250.25 g/mol.

- The InChIKey (OFUQARKQNWCXSO-UHFFFAOYSA-N) confirms its structural uniqueness .

Physicochemical and Structural Properties

Crystallographic and Solid-State Behavior

- C—H···π Interactions : Analogous hydantoin derivatives exhibit intermolecular interactions (e.g., C—H···π) in crystal structures, which stabilize the solid-state arrangement and influence melting points . The high melting point (>260°C) of the target compound suggests robust crystal packing, likely due to hydrogen bonding from the hydroxyl group .

Biological Activity

3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, a member of the imidazolidine-2,4-dione class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula: C₉H₁₁N₃O₂

- Molecular Weight: 181.20 g/mol

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds within the imidazolidine-2,4-dione family exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has been tested against various cancer cell lines, including breast and colon cancer cells.

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that the compound induces apoptosis through the activation of caspase pathways:

- IC₅₀ Value: 15 μM for MCF-7 cells

- Mechanism: Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.

This suggests a promising role for the compound in cancer therapy .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Treated | 80 ± 5 | 100 ± 10 |

This data indicates that the compound may modulate inflammatory responses effectively .

Case Studies

A notable case study involved the use of this compound in a preclinical model of Duchenne muscular dystrophy (DMD). The study aimed to assess its efficacy in improving muscle function and reducing muscle degeneration:

- Model: mdx mice (a model for DMD)

- Findings: Treatment with the compound resulted in improved muscle strength and reduced fibrosis compared to untreated controls.

These results highlight the potential therapeutic applications of this compound in muscle-wasting diseases .

Q & A

Q. What are the established synthetic routes for 3-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?

The compound is commonly synthesized via catalytic hydrogenation of its benzylidene precursor. For example, Wessels et al. (1980) achieved a high-purity product by hydrogenating 5-(4-dimethylaminobenzylidene)imidazolidine-2,4-dione using palladium-on-carbon (Pd/C) in ethanol under ambient pressure . Alternative methods include condensation reactions, such as the general hydantoin synthesis from glyoxals and ureas under acidic conditions, as demonstrated in enantioselective protocols using chiral HPLC columns (e.g., Astec® Cellulose DMP) . Key factors affecting yield include catalyst loading, solvent polarity, and reaction time.

Q. How is structural characterization performed for this compound, and what spectral data are critical for validation?

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are primary methods. H NMR (400 MHz, DMSO-) typically shows aromatic proton signals at δ 7.40–7.53 ppm (4-hydroxyphenyl group) and imidazolidine-dione NH peaks near δ 9.14 ppm . X-ray diffraction (e.g., CCDC data) confirms the planar imidazolidine ring and ethyl substituent orientation, with bond angles deviating ≤2° from ideal sp hybridization .

Q. What preliminary pharmacological screening models are used to assess its bioactivity?

In vivo antidepressant activity is evaluated using tetrabenazine-induced ptosis in mice (ED = 42 mg/kg) and levodopa potentiation assays (ED = 17 mg/kg) . In vitro neurochemical profiling includes synaptosomal uptake inhibition tests for serotonin/norepinephrine and monoamine oxidase (MAO) activity assays. Unlike tricyclic antidepressants, this compound lacks MAO inhibition, suggesting a novel mechanism .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral acid catalysts (e.g., phosphoric acids) enable asymmetric condensation of glyoxals and ureas. Aryal et al. (2023) reported enantiomeric excess (ee) >90% using a Astec® Cellulose DMP column for chiral separation, with mobile phases optimized for polar functional groups (e.g., 4-hydroxyphenyl) . Computational modeling of transition states aids in predicting stereochemical outcomes.

Q. What crystallographic challenges arise during structural refinement, and how are they resolved?

High-resolution X-ray data (e.g., Cu-Kα radiation) often reveal twinning or disorder in the ethyl or hydroxyphenyl groups. SHELXL refinement strategies, including restraints on thermal parameters and occupancy factors, improve model accuracy . For macromolecular complexes, SHELXPRO interfaces enable hydrogen-bonding network analysis .

Q. How do structural modifications (e.g., halogenation) impact receptor affinity in neurological targets?

Substituting the 4-hydroxyphenyl group with halogens (e.g., fluorine) enhances blood-brain barrier permeability. Molecular docking studies (AutoDock Vina) suggest that 3-ethyl and hydroxyphenyl moieties form hydrogen bonds with 5-HT receptor residues (e.g., Asp116), while halogenation increases hydrophobic interactions . In vitro binding assays (radioligand displacement) validate these predictions.

Q. What analytical methods resolve contradictions in pharmacological data across species or models?

Discrepancies in ED values (e.g., murine vs. primate models) are addressed via interspecies metabolic profiling. LC-MS/MS quantifies hydroxylated metabolites (e.g., 4-hydroxy mephenytoin-d) in plasma, while cytochrome P450 inhibition assays identify metabolic stability factors .

Methodological Tables

Table 1. Key Pharmacological Parameters from Wessels et al. (1980)

| Assay Type | Model/Endpoint | ED or IC | Significance |

|---|---|---|---|

| Tetrabenazine antagonism | Mouse ptosis | 42 mg/kg (oral) | Confirms CNS activity |

| Levodopa potentiation | Mouse behavioral changes | 17 mg/kg (oral) | Indicates dopaminergic modulation |

| MAO inhibition | Mouse brain homogenate | >100 µM | Rules out MAO-mediated mechanisms |

Table 2. NMR Spectral Data for a Structural Analog

| Proton Environment | δ (ppm) in DMSO- | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (4-hydroxyphenyl) | 7.40–7.53 | m | 2H |

| Imidazolidine NH | 9.14 | s | 1H |

| Ethyl CH | 1.77 | s | 3H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.